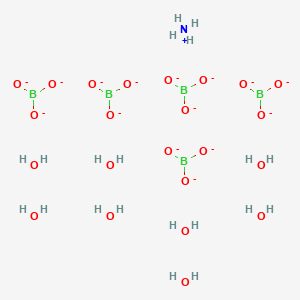
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is an organic compound with the molecular formula C12H14O3 It is known for its unique chemical structure, which includes an oxirane ring (a three-membered cyclic ether) attached to an ethyl and phenyl group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) typically involves the reaction of 3-ethyl-3-phenyl-oxirane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethyl-3-phenyl-oxirane} + \text{acetic anhydride} \rightarrow \text{Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxiranol,3-ethyl-3-phenyl-,propionate: Similar structure but with a propionate group instead of an acetate group.
Oxiranol,3-ethyl-3-phenyl-,butyrate: Similar structure but with a butyrate group instead of an acetate group.
Oxiranol,3-ethyl-3-phenyl-,formate: Similar structure but with a formate group instead of an acetate group.
Uniqueness
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the acetate group makes it more reactive in nucleophilic substitution reactions compared to its analogs with longer-chain carboxylate groups.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(3-ethyl-3-phenyloxiran-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-3-12(10-7-5-4-6-8-10)11(15-12)14-9(2)13/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
UJCQNBYEXQZIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)OC(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)



![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)




![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
